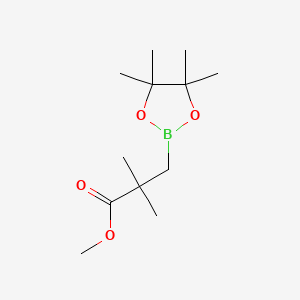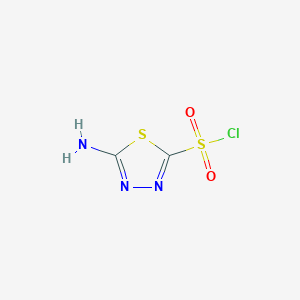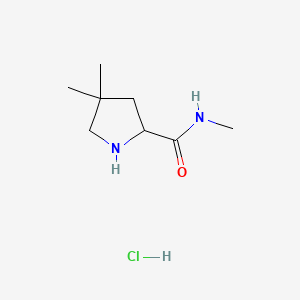
3,4-Disulfanylbenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Disulfanylbenzoic acid is an organic compound characterized by the presence of two thiol groups (-SH) attached to a benzene ring along with a carboxylic acid group (-COOH)
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Disulfanylbenzoic acid typically involves the introduction of thiol groups to a benzoic acid derivative. One common method is the reduction of disulfide bonds in a precursor compound using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP). The reaction is usually carried out under mild conditions to prevent oxidation of the thiol groups.
Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as catalytic hydrogenation of disulfide precursors or the use of thiol-protecting groups during synthesis to enhance yield and purity. These methods ensure the efficient production of the compound on a larger scale.
Análisis De Reacciones Químicas
Types of Reactions: 3,4-Disulfanylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: Disulfide bonds can be reduced back to thiol groups.
Substitution: The thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products:
Oxidation: Formation of disulfide derivatives.
Reduction: Regeneration of the thiol groups.
Substitution: Formation of thioethers or thioesters.
Aplicaciones Científicas De Investigación
3,4-Disulfanylbenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Employed in the study of protein thiol-disulfide exchange reactions and as a probe for redox biology.
Medicine: Investigated for its potential as an antioxidant and in the development of thiol-based drugs.
Industry: Utilized in the production of polymers and materials with specific functional properties.
Mecanismo De Acción
The mechanism of action of 3,4-Disulfanylbenzoic acid primarily involves its thiol groups, which can undergo redox reactions. These reactions can modulate the activity of enzymes and proteins by forming or breaking disulfide bonds. The compound can also act as a nucleophile in substitution reactions, targeting electrophilic centers in other molecules.
Comparación Con Compuestos Similares
3,4-Dihydroxybenzoic acid: Contains hydroxyl groups instead of thiol groups.
3,4-Diaminobenzoic acid: Contains amino groups instead of thiol groups.
3,4-Dimethylbenzoic acid: Contains methyl groups instead of thiol groups.
Uniqueness: 3,4-Disulfanylbenzoic acid is unique due to its thiol groups, which confer distinct redox properties and reactivity compared to other benzoic acid derivatives. This makes it particularly valuable in applications requiring redox activity or thiol-specific interactions.
Propiedades
Número CAS |
935687-90-4 |
|---|---|
Fórmula molecular |
C7H6O2S2 |
Peso molecular |
186.3 g/mol |
Nombre IUPAC |
3,4-bis(sulfanyl)benzoic acid |
InChI |
InChI=1S/C7H6O2S2/c8-7(9)4-1-2-5(10)6(11)3-4/h1-3,10-11H,(H,8,9) |
Clave InChI |
PUMLYCMXOUJUDM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C(=O)O)S)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


amine](/img/structure/B13466949.png)

![Methyl 3-bromo-7-oxabicyclo[2.2.1]hepta-2,5-diene-2-carboxylate](/img/structure/B13466960.png)

![tert-butyl N-{[3-(azidomethyl)-2,2-difluorocyclopropyl]methyl}carbamate](/img/structure/B13466969.png)

![tert-butyl N-[(6-hydrazinylpyridin-2-yl)methyl]carbamate](/img/structure/B13466972.png)

![3-Thiabicyclo[3.1.0]hexan-1-amine hydrochloride](/img/structure/B13466990.png)


![6-Bromoimidazo[1,2-b]pyridazine-8-carboxylic acid](/img/structure/B13467003.png)
![5-(tert-Butoxycarbonyl)-1,4,5,6-tetrahydropyrrolo[3,4-d]imidazole-2-carboxylic acid](/img/structure/B13467005.png)

